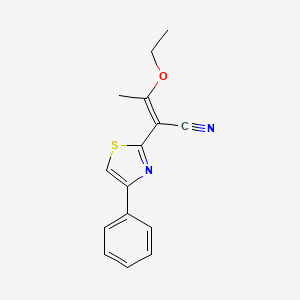

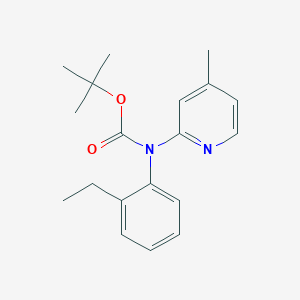

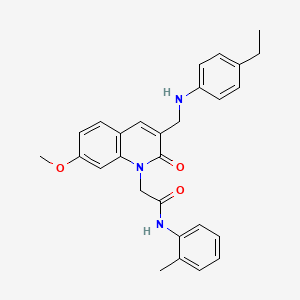

1-(2,3-Dimethylphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(2,3-Dimethylphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. These compounds are known for their potential as anticancer agents and have been the subject of various studies to evaluate their biological activities and chemical properties .

Synthesis Analysis

The synthesis of diaryl urea derivatives typically involves the reaction of aniline derivatives with isocyanates or carbamoyl chlorides. In the context of anticancer research, these compounds are designed and synthesized to target specific cancer cell lines. For instance, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines . Another study reported the synthesis of 1-aryl-3-(2-chloroethyl) ureas derived from 4-phenylbutyric acid and alkylanilines, which were also tested for their cytotoxicity on human adenocarcinoma cells .

Molecular Structure Analysis

The molecular structure of diaryl urea derivatives is crucial for their biological activity. The crystal structure of a related compound, 1-Methyl-3-([2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-ylidene]methyl)urea, was determined using single-crystal X-ray diffraction analysis, revealing a monoclinic crystal system with specific geometric parameters . This structural information is vital for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Diaryl ureas undergo various chemical reactions that are essential for their biological activity and for the synthesis of related compounds. For example, the reaction of urea with acyloins forms 4-imidazolin-2-ones, but 1,3-dimethylurea does not react under the same conditions . Additionally, the transformation of oxazole derivatives through Curtius rearrangement can lead to the formation of sulfonamides and urea derivatives containing isoxazole fragments .

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are influenced by their molecular structure. The corrosion inhibition performance of triazinyl urea derivatives on mild steel in acidic solutions has been studied, indicating that these compounds can form a protective layer on the steel surface, which is attributed to the adsorption of the molecules through active centers . These properties are not only important for their biological activity but also for their potential applications in other fields, such as corrosion inhibition.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Formation

1-(2,3-Dimethylphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea is involved in the formation of heterocyclic compounds. In a study by Matsuda, Yamamoto, and Ishii (1976), reactions of a related urea compound with various acceptor molecules led to the creation of imidazolidinone, triazinone, and pyrimidinone derivatives through cyclizations, followed by desilylation with methanol (Matsuda, Yamamoto, & Ishii, 1976).

Corrosion Inhibition

Urea derivatives, such as 1,3,5-triazinyl urea derivatives, have been evaluated for their corrosion inhibition performance. Mistry et al. (2011) investigated the inhibition effect of these derivatives against mild steel corrosion in acidic solutions, demonstrating efficient corrosion inhibition (Mistry, Patel, Patel, & Jauhari, 2011).

Crystal Structure and DFT Study

The compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl) urea was synthesized and analyzed by Sun et al. (2022). The study involved mass spectrometry, NMR, FT-IR spectroscopy, X-ray diffraction, and density functional theory calculations (Sun et al., 2022).

Anion Coordination Chemistry

The anion coordination chemistry of protonated urea-based ligands was reported by Wu et al. (2007). They studied how these ligands react with inorganic oxo-acids, revealing a variety of hydrogen bond motifs involving the urea NH groups (Wu et al., 2007).

Synthesis of Isoxazoles

Potkin et al. (2009) conducted transformations of a dimethylphenyl-oxazole compound, leading to the formation of sulfonamides and urea derivatives containing isoxazole fragments (Potkin, Petkevich, & Zalesskaya, 2009).

Eigenschaften

IUPAC Name |

1-(2,3-dimethylphenyl)-3-[3-(6-methylpyridazin-3-yl)oxyphenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-13-6-4-9-18(15(13)3)22-20(25)21-16-7-5-8-17(12-16)26-19-11-10-14(2)23-24-19/h4-12H,1-3H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUANYOPMFEKNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)NC2=CC(=CC=C2)OC3=NN=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2,4-dichloroanilino)prop-2-en-1-one](/img/structure/B2504856.png)

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2504862.png)

![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2504866.png)

![4-((1H-imidazol-1-yl)methyl)-N-([3,3'-bipyridin]-5-ylmethyl)benzamide](/img/structure/B2504867.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2504868.png)